

3'-(Trifluoromethylthio)acetophenone molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3'-
(Trifluoromethylthio)acetophenone

Cat. No.: B1303372

[Get Quote](#)

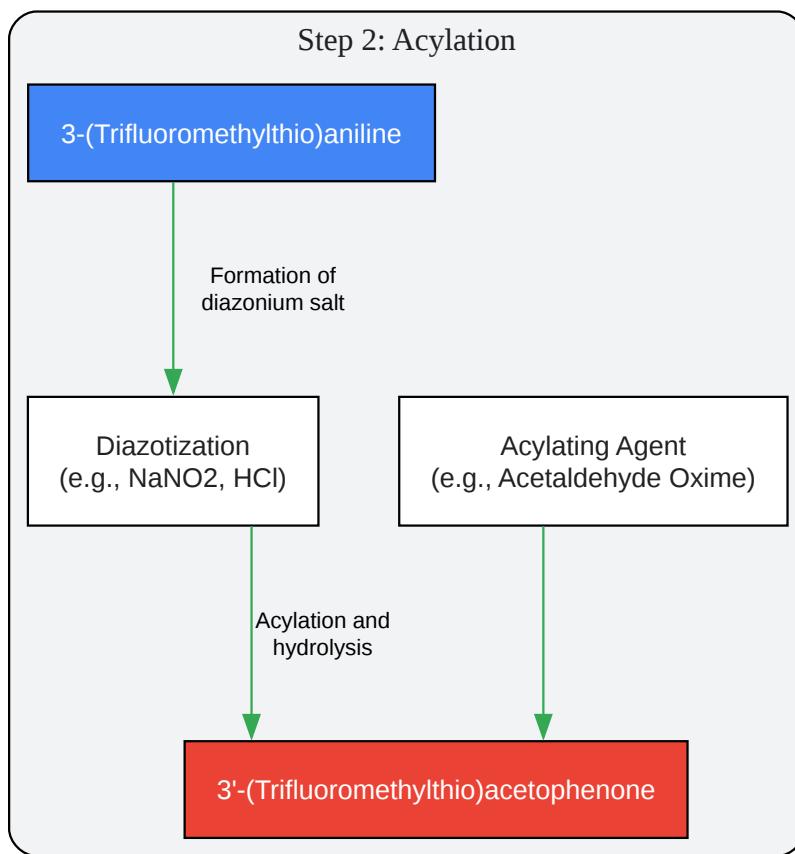
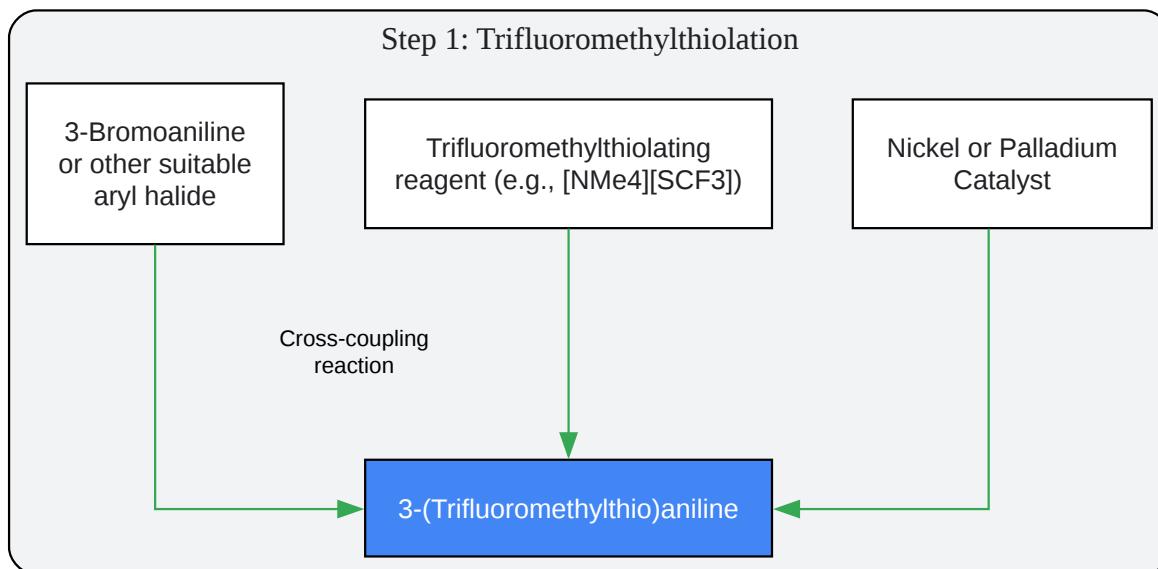
Technical Guide: 3'- (Trifluoromethylthio)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **3'-(Trifluoromethylthio)acetophenone**. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide also outlines general, plausible methodologies for its synthesis and analysis based on established chemical principles for analogous structures.

Core Molecular Data

The fundamental molecular properties of **3'-(Trifluoromethylthio)acetophenone** are summarized below.



Property	Value	Source
Molecular Formula	C9H7F3OS	PubChem[1]
Molecular Weight	220.21 g/mol	PubChem[1]
IUPAC Name	1-[3-(trifluoromethylsulfanyl)phenyl]ethanone	PubChem[1]
CAS Number	56773-33-2	PubChem[1]

Conceptual Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of **3'-(Trifluoromethylthio)acetophenone** are not readily available in peer-reviewed literature, the following sections describe general methodologies that are widely applied to the synthesis and characterization of similar aromatic ketones and compounds bearing a trifluoromethylthio group.

Conceptual Synthesis

A plausible synthetic route to **3'-(Trifluoromethylthio)acetophenone** could involve a two-step process: the trifluoromethylthiolation of an appropriate aromatic precursor followed by acylation. A conceptual workflow for this process is illustrated below.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **3'-(Trifluoromethylthio)acetophenone**.

Methodology Overview:

- **Trifluoromethylthiolation of an Aryl Halide:** A common approach for introducing a trifluoromethylthio (-SCF₃) group onto an aromatic ring is through a metal-catalyzed cross-coupling reaction. An appropriate starting material, such as 3-bromoaniline or another 3-substituted aryl halide, would be reacted with a trifluoromethylthiolating agent. Reagents like tetramethylammonium trifluoromethylthiolate ([NMe₄][SCF₃]) in the presence of a nickel or palladium catalyst are often employed for this type of transformation. The reaction would likely be carried out in an inert atmosphere and a suitable organic solvent.
- **Conversion to the Acetophenone:** The resulting 3-(trifluoromethylthio)aniline could then be converted to the target acetophenone. A standard method for this transformation is through a Sandmeyer-type reaction. The aniline would first be diazotized using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures. The resulting diazonium salt can then be reacted with an acetylating agent, such as acetaldehyde oxime, followed by hydrolysis to yield the final ketone product.

Purification at each step would likely involve standard organic chemistry techniques such as extraction, washing, and column chromatography.

Analytical Characterization

The structural confirmation and purity assessment of **3'-(Trifluoromethylthio)acetophenone** would rely on a combination of standard spectroscopic and chromatographic techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: Would be used to identify the protons on the aromatic ring and the methyl group of the acetyl moiety. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,3-disubstitution pattern.
 - ¹³C NMR: Would show distinct signals for the carbonyl carbon, the methyl carbon, the aromatic carbons, and the carbon of the trifluoromethyl group (as a quartet due to coupling with fluorine).
 - ¹⁹F NMR: Is a crucial technique for fluorine-containing compounds. A singlet peak would be expected, and its chemical shift would be characteristic of the -SCF₃ group, confirming

its presence.

- **Mass Spectrometry (MS):** This technique would be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, which can be used to confirm the molecular formula (C₉H₇F₃OS). The fragmentation pattern observed in the mass spectrum could also provide further structural information.
- **Infrared (IR) Spectroscopy:** IR spectroscopy would be used to identify the key functional groups. A strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone would be expected around 1680-1700 cm⁻¹. Absorptions corresponding to C-H bonds of the aromatic ring and the methyl group, as well as vibrations associated with the C-F bonds, would also be present.
- **Chromatographic Methods:** Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be employed to assess the purity of the compound. By using a suitable column and detection method (e.g., flame ionization detection for GC or UV detection for HPLC), the presence of any impurities or starting materials can be determined.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. web.pkusz.edu.cn [web.pkusz.edu.cn]
- To cite this document: BenchChem. [3'-(Trifluoromethylthio)acetophenone molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1303372#3-trifluoromethylthio-acetophenone-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com